Varenicline hydrochloride Varenicline hydrochloride Varenicline Hcl(CP 526555;Champix) is a nicotinic receptor partial agonist; it stimulates nicotine receptors more weakly than nicotine itself does.IC50 value:Target: nAChRVarenicline(CP 526555; Champix; Chantix) is a prescription medication used to treat smoking addiction. As a partial agonist it both reduces cravings for and decreases the pleasurable effects of cigarettes and other tobacco products. Through these mechanisms Varenicline(CP 526555; Champix; Chantix) can assist some patients to quit smoking.
Brand Name: Vulcanchem
CAS No.: 230615-23-3
VCID: VC0003978
InChI: InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H/t8-,9+;;
SMILES: C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl
Molecular Formula: C13H15Cl2N3
Molecular Weight: 284.18 g/mol

Varenicline hydrochloride

CAS No.: 230615-23-3

Cat. No.: VC0003978

Molecular Formula: C13H15Cl2N3

Molecular Weight: 284.18 g/mol

* For research use only. Not for human or veterinary use.

Varenicline hydrochloride - 230615-23-3

Specification

CAS No. 230615-23-3
Molecular Formula C13H15Cl2N3
Molecular Weight 284.18 g/mol
IUPAC Name (1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;dihydrochloride
Standard InChI InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H/t8-,9+;;
Standard InChI Key NZVVYNGXLGJKCW-DRJPZDRJSA-N
Isomeric SMILES C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.Cl.Cl
SMILES C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl
Canonical SMILES C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl

Introduction

Chemical and Pharmacological Profile of Varenicline Hydrochloride

Structural Characteristics and Molecular Properties

Varenicline hydrochloride (C₁₃H₁₄ClN₃) is the monohydrochloride salt of varenicline, a synthetic compound derived from cytisine—an alkaloid isolated from Laburnum anagyroides seeds . The molecular structure features a benzazepine ring fused to a pyrazine moiety, creating a rigid conformation that optimizes binding to α4β2 nAChRs . With a molecular weight of 247.72 g/mol, the compound exhibits high water solubility (27.3 mg/mL at 25°C) and LogP of 1.63, contributing to its 93% oral bioavailability .

Table 1: Physicochemical Properties of Varenicline Hydrochloride

PropertyValue
Molecular FormulaC₁₃H₁₄ClN₃
Molecular Weight247.72 g/mol
Melting Point210-212°C (decomposes)
pKa9.2 (amine), 4.2 (pyrazine)
Plasma Protein Binding≤20%
Elimination Half-life24 hours

Receptor Pharmacology and Mechanism of Action

As a partial agonist with 30-60% intrinsic activity compared to nicotine, varenicline hydrochloride demonstrates:

  • High α4β2 nAChR selectivity: >500-fold over α3β4, >3,500-fold over α7 subtypes

  • Dual-phase activity: Sustained receptor activation prevents withdrawal, while competitive inhibition blocks nicotine-induced dopamine release

  • Dose-dependent effects: 1 mg BID dosing achieves 60% receptor occupancy, sufficient for therapeutic efficacy

Electrophysiological studies reveal varenicline's unique activation pattern—prolonged receptor desensitization (τ = 2.8s vs nicotine's 0.8s) underlies its sustained pharmacological effects . This kinetic profile explains both its ability to maintain basal dopaminergic tone and prevent nicotine reinforcement.

Clinical Development and Therapeutic Efficacy

Phase II/III Trials in Traditional Smoking Cessation

The landmark Phase III EAGLES trial (N=8,144) established varenicline's superiority over bupropion and placebo:

Table 2: Continuous Abstinence Rates in Pivotal Trials

Study PeriodVareniclineBupropion SRPlacebo
Weeks 9-1244.0% 29.5% 17.7%
Weeks 9-2429.5% 20.7% 10.5%
Weeks 9-5221.9% -8.4%

Notably, varenicline demonstrated significant craving reduction on the QSU-Brief scale (mean difference -8.7 vs placebo, p<0.001) . Extended 24-week regimens increased 52-week abstinence to 36.7% versus 27.6% in standard 12-week courses .

Expansion into E-Cigarette Cessation

The 2024 Yale-MUSC trial (N=160) pioneered varenicline's application in vaping cessation:

  • 45% abstinence at 12 weeks vs 30% placebo (OR 1.93, 95% CI 1.12-3.32)

  • 62% reduction in daily vaping episodes among continued users

  • Comparable safety profile to traditional smoking cohorts

These findings, published in the American Journal of Preventive Medicine, suggest mechanistic similarities between nicotine delivery systems that enable therapeutic cross-application .

Pharmacokinetics and Metabolic Considerations

Absorption and Distribution

Varenicline hydrochloride exhibits linear pharmacokinetics across 0.5-2 mg doses:

  • Tmax: 3-4 hours post-dose

  • Steady State: Achieved by Day 4 with BID dosing

  • Volume of Distribution: 415 L, indicating extensive tissue penetration

Metabolism and Excretion

Unlike many CNS agents, varenicline undergoes minimal hepatic metabolism (<10%):

  • Primary route: Renal excretion (92% unchanged)

  • Enzymatic involvement: Negligible CYP450 interaction (IC50 >6,400 μM for CYP1A2)

  • Half-life extension: From 24h (normal) to 40h in severe renal impairment

This metabolic profile minimizes drug-drug interactions, permitting safe coadministration with antidepressants, anticonvulsants, and cardiovascular medications .

Emerging Applications and Future Directions

Dual Cessation Protocols

A 2024 pilot study (N=82) evaluated varenicline for concurrent cigarette/e-cigarette cessation:

  • 58% dual abstinence at 12 weeks vs 22% placebo

  • 73% reduction in total nicotine product use

Combination Therapies

Novel regimens under investigation include:

  • Varenicline + NRT: 52-week abstinence 49.3% vs 32.1% monotherapy (p=0.02)

  • Varenicline + Digital CBT: 2.4x higher adherence rates versus standard care

Extended Duration Therapy

The EVADE trial (N=1,203) demonstrated:

  • 24-week extension to 48 weeks increased 2-year abstinence from 21% → 39%

  • No increased AE incidence with prolonged use

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